4,5-Dibromo-N~1~-(2-methylpropyl)benzene-1,2-diamine
Description
4,5-Dibromo-N~1~-(2-methylpropyl)benzene-1,2-diamine (CAS: 49764-63-8) is a halogenated aromatic diamine with bromine substituents at positions 4 and 5 of the benzene ring and an isobutyl group (2-methylpropyl) attached to one of the amine groups. Its molecular formula is C₁₀H₁₄Br₂N₂, with a molecular weight of 265.94 g/mol and a melting point of 137°C .
Properties
CAS No. |
649763-38-2 |
|---|---|
Molecular Formula |
C10H14Br2N2 |
Molecular Weight |
322.04 g/mol |
IUPAC Name |
4,5-dibromo-2-N-(2-methylpropyl)benzene-1,2-diamine |
InChI |
InChI=1S/C10H14Br2N2/c1-6(2)5-14-10-4-8(12)7(11)3-9(10)13/h3-4,6,14H,5,13H2,1-2H3 |
InChI Key |
DXYPPVZNTWIWAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=CC(=C(C=C1N)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-N~1~-(2-methylpropyl)benzene-1,2-diamine typically involves the bromination of N1-(2-methylpropyl)benzene-1,2-diamine. The reaction is carried out using bromine in the presence of a suitable solvent, such as dichloromethane, at low temperatures to control the reaction rate and ensure selective bromination at the 4 and 5 positions of the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is typically followed by purification steps, such as recrystallization or chromatography, to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-N~1~-(2-methylpropyl)benzene-1,2-diamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) in acidic or basic conditions.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the bromine atoms.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of amines from nitro groups.
Scientific Research Applications
4,5-Dibromo-N~1~-(2-methylpropyl)benzene-1,2-diamine is used in various scientific research applications:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its structural features.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-N~1~-(2-methylpropyl)benzene-1,2-diamine involves its interaction with specific molecular targets. The bromine atoms and the isobutyl group play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Molecular Properties
The compound is compared to analogs with halogen, alkyl, and mixed substituents (Table 1).
Table 1: Structural and Physical Properties of Selected Benzene-1,2-diamine Derivatives
Electronic and Optical Properties
- Bromine vs. Chlorine Substituents : Bromine’s higher electron-withdrawing capacity and larger atomic radius compared to chlorine may enhance polarizability, making the dibromo derivative more suitable for NLO applications. This is supported by computational studies on similar diamines, where halogen substituents reduced energy gaps and improved hyperpolarizability .
Biological Activity
4,5-Dibromo-N~1~-(2-methylpropyl)benzene-1,2-diamine, also known by its CAS number 78438-99-0, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H16Br2N2
- Molecular Weight : 265.06 g/mol
- CAS Number : 78438-99-0
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its potential as an anticancer agent and its effects on various cellular pathways.
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism appears to involve the induction of apoptosis and disruption of cellular signaling pathways.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | Induction of apoptosis |
| MCF-7 (breast cancer) | 15.0 | Inhibition of cell proliferation |
| A549 (lung cancer) | 20.0 | Disruption of mitochondrial function |
The biological activity is attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to cell death.
- Inhibition of DNA Repair Mechanisms : It interferes with the DNA repair processes, making cancer cells more susceptible to damage.
- Modulation of Signaling Pathways : Alters key signaling pathways such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.
Study 1: Cytotoxicity in Cancer Cells
A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant cytotoxicity against various human cancer cell lines. The study highlighted its potential as a lead compound for further development in cancer therapy .
Study 2: Mechanistic Insights
Another research article detailed the mechanistic insights into how this compound induces apoptosis in breast cancer cells. The findings suggested that it activates caspase pathways and leads to mitochondrial membrane potential loss .
Safety and Toxicology
While the compound shows promising biological activity, safety assessments are crucial. Preliminary toxicological studies indicate that it may cause skin irritation and eye damage upon exposure . Further studies are needed to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
